3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Description
3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a nitro-substituted phenyl group at the C4 position and an amine group at the C3 position of the butanoic acid backbone. Its molecular formula is C₁₀H₁₃ClN₂O₄, with a molecular weight of 260.67 g/mol . The compound exists in enantiomeric forms: the (R)-enantiomer (CAS: 331763-78-1) and (S)-enantiomer (CAS: 331763-77-0), which are critical for stereospecific applications in medicinal chemistry and drug development . Limited solubility and stability data are available, but it is typically stored under inert gas (e.g., nitrogen) at 2–8°C .
Properties
IUPAC Name |
3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIIXVVGUXXORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis typically begins with 4-nitrobenzaldehyde and a chiral amino acid precursor, such as L-alanine or its derivatives. The condensation reaction forms a Schiff base intermediate, a pivotal step for establishing the compound’s stereochemistry.
Example Protocol (Patent EP0225311A2) :
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Reactants : 4-Nitrobenzaldehyde (1.0 equiv), L-alanine (1.2 equiv), imidazole (1.5 equiv).
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Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
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Conditions : Stirred at room temperature for 4 hours under nitrogen atmosphere.
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Intermediate : Schiff base (imine) formed via nucleophilic addition-elimination.
This step’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the imine intermediate.
Reduction of the Schiff Base
The Schiff base is reduced to the corresponding amine using selective reducing agents. Sodium borohydride (NaBH₄) is commonly employed for its mild reactivity and compatibility with nitro groups.
Key Data :
| Parameter | Details |
|---|---|
| Reducing Agent | Sodium borohydride (2.0 equiv) |
| Solvent | Methanol or ethanol |
| Temperature | 0–5°C (gradual warming to 25°C) |
| Reaction Time | 12–24 hours |
| Yield | 75–85% after purification |
The reduction step preserves the stereochemical integrity of the amino acid backbone, critical for biological activity.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt to enhance stability and solubility. This is accomplished by treating the amine with hydrochloric acid (HCl) in a polar solvent.
Optimized Conditions :
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Acid Concentration : 1–2 M HCl in diethyl ether or dichloromethane.
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Precipitation : Salt formation occurs spontaneously, with yields exceeding 90%.
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Purification : Recrystallization from ethanol/water mixtures achieves >97% purity.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost-efficiency, safety, and environmental compliance. Key adaptations from laboratory methods include:
Continuous Flow Reactors
Catalytic Hydrogenation
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
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Conditions : Hydrogen gas (3–5 bar pressure), ethanol solvent, 50–60°C.
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Outcome : Higher selectivity for the amine product, minimizing over-reduction of the nitro group.
Key Reagents and Catalysts
The choice of reagents profoundly impacts yield and purity. The table below contrasts common reagents used in critical steps:
Optimization Strategies
Solvent Selection
Stereochemical Control
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Chiral auxiliaries : Use of L-alanine ensures (S)-configuration dominance.
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Enantiomeric excess (ee) : >98% achieved via low-temperature reductions.
Comparative Analysis of Methods
The table below evaluates laboratory vs. industrial synthesis:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | 1–100 g | 1–100 kg |
| Catalyst | NaBH₄ | Pd/C (hydrogenation) |
| Reaction Time | 24 hours | 8–12 hours |
| Purity | 95–97% | >99% |
| Cost Efficiency | Low | High |
Challenges and Solutions in Synthesis
Nitro Group Stability
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to act as a reversible inhibitor of certain enzymes makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, the compound has been investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to modulate enzyme activity and cellular processes.
Industry: In industrial applications, 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride involves its interaction with specific enzymes and proteins. The compound binds to the active site of the enzyme, inhibiting its activity. This binding is reversible, meaning that the compound can be displaced by a competing substrate. The inhibition of enzyme activity can lead to various biochemical and physiological effects, such as anti-inflammatory and anti-tumor activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-nitrophenyl group distinguishes this compound from analogs with other aromatic substituents. Key comparisons include:
Table 1: Substituent-Driven Molecular Properties
Key Observations:
- Solubility : The hydroxyphenyl analog () likely has higher aqueous solubility than the nitro-substituted compound due to the hydroxyl group’s polarity .
- Lipophilicity : The trifluoromethyl substituent () significantly increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability compared to nitro (logP ~1.5) .
Biological Activity
3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a compound featuring an amino group, a nitrophenyl group, and a butanoic acid moiety, has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride is CHNO·HCl, with a molecular weight of approximately 260.67 g/mol. The unique combination of functional groups allows this compound to participate in various biochemical interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
- π-π Interactions : The nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, modulating their function.
The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, suggesting potential therapeutic applications:
- Enzyme Interaction : Research indicates that the compound may interact with enzymes such as glutathione S-transferase P, potentially influencing glutathione metabolism and detoxification processes.
- Neuropharmacological Effects : Preliminary studies suggest that the compound could affect the GABAergic system, making it a candidate for treating neurological disorders such as epilepsy and anxiety .
Neuropharmacological Effects
Studies have indicated that 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride may modulate GABAergic activity. Its structural properties allow it to act as a precursor for developing drugs targeting neurological conditions.
Antioxidant Properties
Research has shown that this compound exhibits antioxidant activity. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress in biological systems.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties in preliminary studies. It has been evaluated for its efficacy against various bacterial strains, showing potential as an antibacterial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated neuropharmacological effects on GABAergic pathways in animal models, suggesting therapeutic potential for epilepsy. |
| Study B | Showed antioxidant activity in vitro, indicating protective effects against oxidative damage in cell cultures. |
| Study C | Evaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations. |
Applications
3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has diverse applications across various fields:
- Medicinal Chemistry : Explored as a lead compound for developing novel therapeutic agents targeting neurological disorders.
- Biochemical Research : Used as a probe to study enzyme-substrate interactions and metabolic pathways.
- Material Science : Investigated for its potential in synthesizing novel materials with specific properties due to its unique chemical structure.
Q & A
Q. What are the key steps in synthesizing 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride, and how is enantiomeric purity ensured?
- Methodological Answer : Synthesis typically involves enantioselective routes, such as chiral pool synthesis or asymmetric catalysis. A common approach utilizes β-amino acid precursors with a 4-nitrophenyl substituent. For example, Michael addition of nitrobenzene derivatives to α,β-unsaturated esters can yield the backbone, followed by hydrolysis and HCl salt formation . Enantiomeric purity is maintained via chiral chromatography (e.g., HPLC with a chiral stationary phase) or crystallization with chiral resolving agents. Reaction intermediates are monitored using TLC or NMR to confirm stereochemical integrity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key features should be analyzed?
- Methodological Answer :
- NMR : Analyze chemical shifts for the amino (δ ~1.5–2.5 ppm), carboxylic acid (δ ~12–14 ppm), and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted phenyl). NMR confirms the nitrophenyl group (C-NO at ~145–150 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at ~260–280 nm (nitro group absorption) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the crystal lattice, critical for structure-activity studies .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of the 4-nitrophenyl group in the compound's biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., CF, Cl) or electron-donating (e.g., OMe) substituents on the phenyl ring. Compare binding affinities to targets like GABA receptors using radioligand assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze nitro group interactions with receptor active sites. Validate predictions via mutagenesis (e.g., replacing residues predicted to interact with NO) .
- Electrochemical Analysis : Measure redox behavior (cyclic voltammetry) to assess nitro group stability under physiological conditions .
Q. What strategies are recommended for resolving contradictions in reported receptor binding affinities of this compound and its analogs?
- Methodological Answer :
- Standardized Assays : Replicate experiments using uniform conditions (e.g., buffer pH, temperature) to eliminate variability. For receptor studies, use cell lines with consistent receptor expression levels .
- Control Experiments : Include positive/negative controls (e.g., baclofen for GABA receptors) to validate assay sensitivity.
- Structural Analysis : Compare crystal structures or NMR-derived conformations of analogs to identify steric/electronic discrepancies influencing binding .
Q. How does the compound's stereochemistry influence its interaction with biological targets, and what methods validate these effects?
- Methodological Answer :
- Enantiomer Comparison : Synthesize (R)- and (S)-enantiomers and test in vitro/in vivo for activity differences. For example, (R)-enantiomers of similar β-amino acids show higher GABA receptor affinity .
- Circular Dichroism (CD) : Confirm enantiomeric excess and correlate with activity data.
- Pharmacological Profiling : Use knock-out animal models or siRNA silencing to isolate target-specific effects of each enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
